molecular formula C11H15ClN2O B8711948 3-(2-Aminoethyl)-1-methylindolin-2-one hydrochloride

3-(2-Aminoethyl)-1-methylindolin-2-one hydrochloride

Cat. No. B8711948
M. Wt: 226.70 g/mol
InChI Key: AIRFADZWRLMBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminoethyl)-1-methylindolin-2-one hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Aminoethyl)-1-methylindolin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Aminoethyl)-1-methylindolin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-Aminoethyl)-1-methylindolin-2-one hydrochloride

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

3-(2-aminoethyl)-1-methyl-3H-indol-2-one;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c1-13-10-5-3-2-4-8(10)9(6-7-12)11(13)14;/h2-5,9H,6-7,12H2,1H3;1H

InChI Key

AIRFADZWRLMBJC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)CCN.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(1-methyl-1H-indol-3-yl)ethanamine (2.5 g cude) in DMSO (1.33 g, 17.0 mmol) was added concentrated hydrochloric acid (1.2 mL) slowly. The resulting reaction mixture was stirred at room temperature in a sealed reactor for 16 h. The reaction mixture was concentrated and the residue was purified by preparative HPLC to afford the title compound (1.5 g, 6.59 mmol, 45% yield over two steps) as a yellow solid. MS (ESI) m/z 191.1 [M+H]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Yield
45%

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